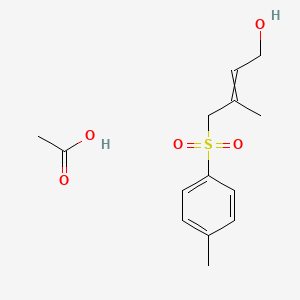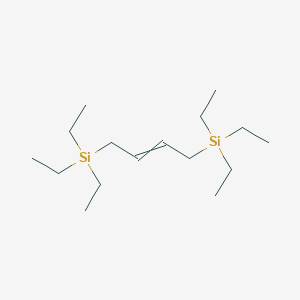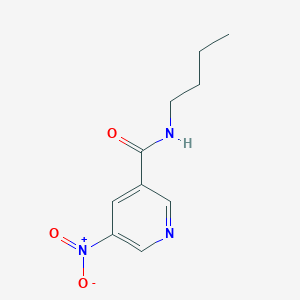![molecular formula C22H35N5O2 B14615147 [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile CAS No. 60717-18-2](/img/structure/B14615147.png)
[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of two octyloxy groups attached to a triazine ring, along with a propanedinitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile typically involves the reaction of 4,6-dichloro-1,3,5-triazine with octanol in the presence of a base, followed by the introduction of the propanedinitrile group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the octyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it valuable in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for various applications, including UV stabilizers and antioxidants.
Mécanisme D'action
The mechanism of action of [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may also inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol
- Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl)sebacate
Uniqueness
Compared to similar compounds, [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile stands out due to its unique combination of octyloxy and propanedinitrile groups. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
60717-18-2 |
|---|---|
Formule moléculaire |
C22H35N5O2 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2-(4,6-dioctoxy-1,3,5-triazin-2-yl)propanedinitrile |
InChI |
InChI=1S/C22H35N5O2/c1-3-5-7-9-11-13-15-28-21-25-20(19(17-23)18-24)26-22(27-21)29-16-14-12-10-8-6-4-2/h19H,3-16H2,1-2H3 |
Clé InChI |
VLTKFBAMRRKWLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=NC(=NC(=N1)C(C#N)C#N)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


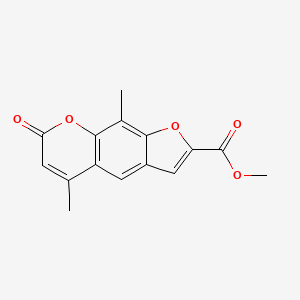
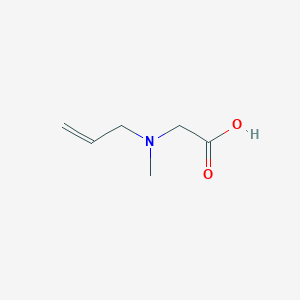
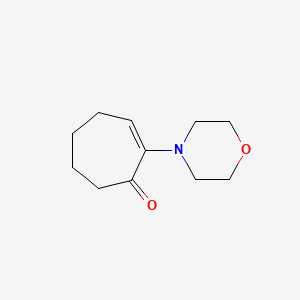

![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
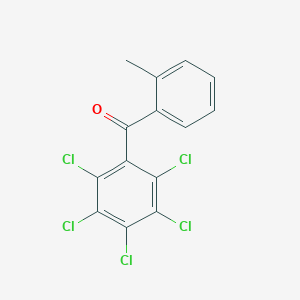


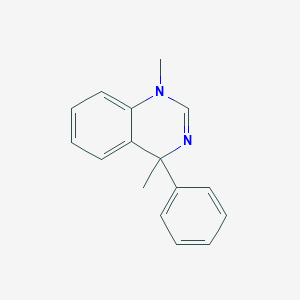
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)

